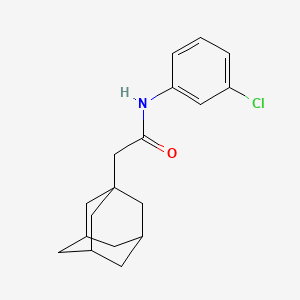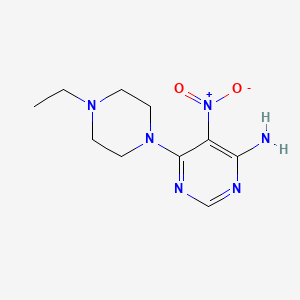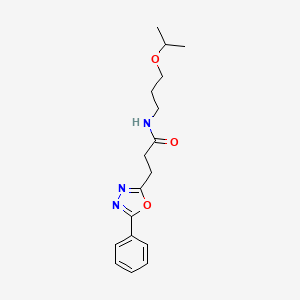![molecular formula C19H21ClN4O4 B4137392 N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide](/img/structure/B4137392.png)
N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide
Descripción general
Descripción
N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide, also known as TRO19622, is a small molecule drug that has gained significant attention in the field of neuroscience. It is a potent and selective antagonist of the glycine transporter 1 (GlyT1) and has shown promising results in the treatment of various neurological disorders.
Mecanismo De Acción
N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide is a selective antagonist of the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important neurotransmitter that plays a crucial role in the regulation of excitatory neurotransmission in the brain. By inhibiting the GlyT1 transporter, N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide increases the availability of glycine in the synaptic cleft, which enhances the function of NMDA receptors. This, in turn, leads to improved cognitive function, memory, and reduced pain perception (Miyamoto et al., 2008).
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide has been shown to have several biochemical and physiological effects. It increases the levels of glycine in the synaptic cleft, which enhances the function of NMDA receptors. This, in turn, leads to improved cognitive function, memory, and reduced pain perception. N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide has also been found to increase the levels of dopamine and acetylcholine in the prefrontal cortex, which could contribute to its cognitive-enhancing effects (Miyamoto et al., 2008).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide is its high selectivity for the GlyT1 transporter, which makes it a useful tool for studying the role of glycine in the regulation of excitatory neurotransmission. However, one of the limitations of N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide is its poor solubility in water, which could affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide. One of the areas of interest is the potential use of N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide in the treatment of schizophrenia and Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment duration for these disorders. Another area of interest is the potential use of N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide in the treatment of neuropathic pain. Further studies are needed to determine the mechanism of action of N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide in pain perception and to optimize its dosage and treatment duration. Finally, the development of more soluble derivatives of N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide could improve its bioavailability and expand its use in various experiments.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide is a small molecule drug that has shown promising results in the treatment of various neurological disorders. It is a selective antagonist of the GlyT1 transporter, which enhances the function of NMDA receptors and leads to improved cognitive function, memory, and reduced pain perception. N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide has several advantages and limitations for lab experiments, and there are several future directions for its research and development. N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide has the potential to be a useful tool for studying the role of glycine in the regulation of excitatory neurotransmission and a promising drug candidate for the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, Alzheimer's disease, and neuropathic pain. It has been shown to improve cognitive function and memory in animal models of schizophrenia and Alzheimer's disease (Gomez-Tortosa et al., 2011; Nakazawa et al., 2011). N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide has also been found to reduce neuropathic pain in animal models (Bridges et al., 2012). These findings suggest that N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide could be a promising drug candidate for the treatment of these disorders.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4/c20-14-2-1-3-15(12-14)21-19(26)17-13-16(24(27)28)4-5-18(17)23-8-6-22(7-9-23)10-11-25/h1-5,12-13,25H,6-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXDOQCNGVGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-iodo-3-(2-methoxyphenyl)-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4137318.png)
![2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4137326.png)
![4-[2-(benzylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B4137327.png)
![4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4137339.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4137354.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137358.png)

![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4137371.png)
![3-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B4137383.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]acetamide](/img/structure/B4137388.png)
![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4137400.png)
![ethyl 3-{[(4-ethoxyphenyl)amino]carbonyl}-2-{[(2-methoxyphenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4137405.png)
